![molecular formula C22H22ClN5O2 B11179941 3-(4-chlorophenyl)-2-methyl-7-(2-morpholinoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11179941.png)
3-(4-chlorophenyl)-2-methyl-7-(2-morpholinoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
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Overview
Description
3-(4-chlorophenyl)-2-methyl-7-(2-morpholinoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of certain enzymes involved in cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-methyl-7-(2-morpholinoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of 4-chlorobenzaldehyde with 2-methylpyrazole, followed by cyclization with appropriate reagents to form the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Scale-up processes are designed to ensure consistent quality and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2-methyl-7-(2-morpholinoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the chlorophenyl and morpholinoethyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-(4-chlorophenyl)-2-methyl-7-(2-morpholinoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its enzyme inhibitory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have confirmed the strong interaction between the compound and CDK2, highlighting the essential hydrogen bonding with key amino acid residues .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives
Uniqueness
Compared to similar compounds, 3-(4-chlorophenyl)-2-methyl-7-(2-morpholinoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one exhibits superior cytotoxic activities against various cancer cell lines, making it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C22H22ClN5O2 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-methyl-11-(2-morpholin-4-ylethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C22H22ClN5O2/c1-15-20(16-2-4-17(23)5-3-16)21-24-14-18-19(28(21)25-15)6-7-27(22(18)29)9-8-26-10-12-30-13-11-26/h2-7,14H,8-13H2,1H3 |
InChI Key |
LOZWSFVMWMDBJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)CCN5CCOCC5 |
Origin of Product |
United States |
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